4-(2-(Dimethylamino)ethyl)-2-phenyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one
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Overview
Description
4-(2-(Dimethylamino)ethyl)-2-phenyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a pyrido-oxazinone core, which is known for its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Dimethylamino)ethyl)-2-phenyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylpyridine with ethyl chloroformate, followed by cyclization with dimethylamine. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Dimethylamino)ethyl)-2-phenyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrido-oxazinone derivative with additional oxygen functionalities, while reduction may produce a more saturated analog.
Scientific Research Applications
4-(2-(Dimethylamino)ethyl)-2-phenyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism by which 4-(2-(Dimethylamino)ethyl)-2-phenyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-(2-(Dimethylamino)ethyl)-2-phenyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one: shares structural similarities with other pyrido-oxazinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
86267-50-7 |
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Molecular Formula |
C17H19N3O2 |
Molecular Weight |
297.35 g/mol |
IUPAC Name |
4-[2-(dimethylamino)ethyl]-2-phenylpyrido[3,2-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C17H19N3O2/c1-19(2)11-12-20-16-14(9-6-10-18-16)22-15(17(20)21)13-7-4-3-5-8-13/h3-10,15H,11-12H2,1-2H3 |
InChI Key |
DLZOYDGEMZVGPF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C(=O)C(OC2=C1N=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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